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3-(1H-pyrrol-2-yl)benzoic acid

Cat. No.: B2857483
CAS No.: 1329058-96-9
M. Wt: 187.198
InChI Key: LLVNRLHZSZPIJD-UHFFFAOYSA-N
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Description

Overview of Pyrrole (B145914) and Benzoic Acid Scaffolds in Modern Organic and Medicinal Chemistry

The pyrrole skeleton and the benzoic acid motif are cornerstones of modern chemical and pharmaceutical research. Each brings a unique set of properties that have been exploited in a vast array of applications.

The Pyrrole Scaffold: Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. This fundamental ring system is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic molecules with diverse biological activities. researchgate.netalliedacademies.org Its importance lies in its ability to engage in various biological interactions and its synthetic versatility. bohrium.comrsc.org Pyrrole derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The presence of the pyrrole ring in clinically used drugs for conditions ranging from cancer to infections underscores its therapeutic relevance. rsc.org

Key Biological Activities of Pyrrole Derivatives:

Anticancer nih.gov

Antibacterial researchgate.net

Antiviral mdpi.com

Anti-inflammatory alliedacademies.org

Enzyme inhibition researchgate.net

The Benzoic Acid Scaffold: Discovered as early as the 16th century, benzoic acid is an aromatic carboxylic acid that serves as a crucial building block in chemical synthesis. preprints.orgresearchgate.net The benzoic acid moiety is present in numerous naturally occurring compounds and is a key component in the synthesis of a wide variety of bioactive molecules. preprints.orgresearchgate.net Its derivatives are employed in drugs with applications including diuretics, anesthetics, and anticancer agents. preprints.orgresearchgate.net The carboxylic acid group is a key functional handle, capable of forming hydrogen bonds and salt bridges, which are critical for molecular recognition and binding to biological targets. researchgate.net

Significance of 3-(1H-pyrrol-2-yl)benzoic acid as a Bridged Heteroaromatic System

The compound this compound can be classified as a 2-arylpyrrole, where the benzoic acid group acts as the aryl substituent. The linkage of these two important pharmacophores creates a "bridged heteroaromatic system" with distinct chemical and physical properties.

The significance of such systems in drug discovery is a growing area of interest. Bridging two aromatic systems or replacing flat aromatic rings with three-dimensional structures can positively influence the pharmacokinetic profile of a potential drug. nih.govrsc.org This strategy, often termed "escaping from flatland," can lead to improved metabolic stability, enhanced solubility, and better binding affinity to target proteins due to a more defined three-dimensional arrangement of functional groups. nih.govrsc.org

Properties of this compound

PropertyValue
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
IUPAC Name This compound
CAS Number 1329058-96-9
SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC=CN2
InChIKey LLVNRLHZSZPIJD-UHFFFAOYSA-N

The data in this table is sourced from PubChem.

Historical Context of Research on Pyrrole-Benzoic Acid Derivatives

The study of molecules combining pyrrole and benzoic acid functionalities is built upon a long history of research into each component. The journey of benzoic acid in science began in the 16th century. preprints.orgresearchgate.net The investigation of pyrrole and its derivatives gained momentum in the 19th century, notably with the work of Adolf von Baeyer on indole, a benzofused pyrrole. researchgate.net

The deliberate synthesis of molecules linking these two scaffolds is a more modern endeavor, driven by the search for new compounds with specific biological activities. The development of 2-arylpyrroles as a class gained significant attention with the discovery of the insecticide Chlorfenapyr in the late 1980s, which demonstrated the potent bioactivity of this structural motif. sciengine.com Since then, extensive research has focused on the synthesis and evaluation of various 2-arylpyrroles for applications in agriculture and medicine. sciengine.comdntb.gov.ua The synthesis of pyrrole-benzoic acid derivatives, in particular, has been explored in the context of creating novel antibacterial and antitubercular agents. researchgate.net Early synthetic methods for modifying benzoic acid derivatives, such as those reported in the early 1980s, laid the groundwork for creating more complex structures like this compound. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B2857483 3-(1H-pyrrol-2-yl)benzoic acid CAS No. 1329058-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-pyrrol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVNRLHZSZPIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329058-96-9
Record name 3-(1H-pyrrol-2-yl)benzoic acid
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Synthetic Methodologies for 3 1h Pyrrol 2 Yl Benzoic Acid and Its Analogs

De Novo Synthesis Approaches to the 3-(1H-pyrrol-2-yl)benzoic acid Core

The formation of the fundamental this compound structure can be achieved through several convergent synthetic routes.

Routes Involving Pyrrole-2-aldehyde Precursors

One common strategy involves the use of pyrrole-2-carbaldehyde derivatives. The Wittig reaction, a cornerstone of alkene synthesis, provides a reliable method for this transformation. libretexts.orgmasterorganicchemistry.com This reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. libretexts.org In this context, a phosphonium (B103445) ylide derived from a substituted benzyl (B1604629) halide can be reacted with pyrrole-2-carbaldehyde. Subsequent oxidation of the resulting styryl-pyrrole intermediate would yield the desired benzoic acid. The advantage of this method lies in the secure placement of the double bond, avoiding the mixtures that can arise from other elimination reactions. libretexts.org

Multi-Component Condensation Reactions for Pyrrole-Benzoic Acid Systems

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like pyrrole-benzoic acid systems in a single step. nih.govmdpi.com The Paal-Knorr synthesis is a classic example, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole (B145914). organic-chemistry.orgalfa-chemistry.comwikipedia.org To synthesize this compound, 3-aminobenzoic acid can be reacted with a suitable 1,4-dicarbonyl compound under acidic conditions. researchgate.netscribd.com While effective, this method can be limited by the availability of the required 1,4-dicarbonyl precursors and may require harsh reaction conditions. alfa-chemistry.com

More contemporary MCRs have been developed to overcome these limitations. For instance, a three-component reaction of an isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid has been reported for the synthesis of complex pyrroloisoquinoline structures. acs.org Adapting such methodologies could provide novel routes to the target molecule.

Strategies from 3-(2'-N-BOC-Pyrrole)benzoic Acid

The use of a protecting group on the pyrrole nitrogen is a common strategy to control reactivity and improve yields during synthesis. The tert-butyloxycarbonyl (BOC) group is a versatile choice for protecting the pyrrole nitrogen. sci-hub.seresearchgate.net The synthesis of the target compound can proceed through the preparation of 3-(2'-N-BOC-pyrrole)benzoic acid.

The BOC group can be introduced onto the pyrrole nitrogen and is stable under various reaction conditions, including Suzuki-Miyaura coupling. nih.gov Deprotection to reveal the N-H of the pyrrole is typically achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA). sci-hub.senih.gov Thermolytic cleavage is another method for removing the BOC group. sci-hub.se This deprotection step is crucial and must be compatible with the other functional groups present in the molecule.

Protecting GroupDeprotection ConditionsReference
tert-butyloxycarbonyl (BOC)Trifluoroacetic acid (TFA) sci-hub.senih.gov
tert-butyloxycarbonyl (BOC)Thermolysis sci-hub.se
tert-butyloxycarbonyl (BOC)Sodium methoxide (B1231860) in methanol (B129727)/THF sci-hub.se

Catalytic Reactions in the Formation of the Pyrrole-Benzoic Acid Linkage

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming the C-C bond between the pyrrole and benzoic acid rings. nih.govresearchgate.net This reaction typically involves the coupling of an organoboron compound with an organohalide. researchgate.net For the synthesis of this compound, one could couple a pyrrole-2-boronic acid derivative with a 3-halobenzoic acid, or conversely, a 3-(boronic acid)benzoic acid with a 2-halopyrrole. thieme-connect.com

The use of N-protected pyrrole boronic acids, such as N-Boc-pyrrole-2-boronic acid, is often preferred to enhance stability and reactivity. thieme-connect.com The choice of catalyst, ligands, and base is critical for achieving high yields and preventing side reactions. nih.govthieme-connect.com For instance, sterically demanding phosphine (B1218219) ligands have been shown to be effective in the coupling of (pyrrolyl)zinc chloride with aryl halides. researchgate.net

Titanium-catalyzed [2+2+1] cyclization reactions offer an alternative catalytic approach to construct the pyrrole ring itself, which can then be further functionalized. chemrxiv.orgrsc.org This method can generate highly substituted pyrroles that may be difficult to access through other means. rsc.org

Functionalization and Derivatization Strategies for this compound

Once the core this compound structure is obtained, it can be further modified to create a library of analogs with diverse properties.

Modifications on the Pyrrole Heterocycle

The pyrrole ring is electron-rich and susceptible to electrophilic substitution reactions. researchgate.net This reactivity allows for the introduction of various functional groups onto the pyrrole nucleus.

Electrophilic Substitution: Acylation and formylation are common electrophilic substitution reactions performed on pyrroles. The Vilsmeier-Haack reaction, for example, can introduce a formyl group, typically at the 5-position of a 2-substituted pyrrole. cdnsciencepub.combenthamopen.com Friedel-Crafts acylation can also be employed to introduce acyl groups. researchgate.net The position of substitution is influenced by the existing substituents on the pyrrole ring and the reaction conditions.

Halogenation: Halogenation of the pyrrole ring can provide a handle for further functionalization through cross-coupling reactions. Various reagents can be used to introduce bromine or chlorine atoms onto the pyrrole ring.

Alkylation and Arylation: Direct C-H arylation of the pyrrole ring is another powerful tool for derivatization. epfl.ch Palladium-catalyzed methods have been developed for the ortho-functionalization of the benzene (B151609) ring in 2-phenylpyrroles, using the pyrrole itself as a directing group. acs.org Atroposelective electrophilic aromatic substitution has also been used to create axially chiral N-arylpyrroles. nih.gov

Reaction TypeReagents/CatalystsPosition of FunctionalizationReference
Vilsmeier-Haack FormylationPOCl₃, DMFTypically C5 cdnsciencepub.combenthamopen.com
Friedel-Crafts AcylationAcyl halide, Lewis acidVaries researchgate.net
Suzuki-Miyaura CouplingPd catalyst, boronic acid/esterC5 or other positions nih.govthieme-connect.com
C-H ArylationPd or Ru catalystVaries epfl.chacs.org
N-Substitutions on the Pyrrole Ring

The nitrogen atom of the pyrrole ring in this compound is a key site for substitution, allowing for the introduction of various functional groups. This modification can significantly influence the compound's electronic properties and steric bulk. A common method for achieving N-substitution is through alkylation. For instance, the reaction of a pyrrole-containing compound with alkyl halides in the presence of a base can lead to the formation of N-alkylated derivatives.

One approach involves the use of Boc-protection on the pyrrole nitrogen of alkyl 3-(1H-pyrrol-2-yl)-2-diazo-3-oxopropanoates, which facilitates further reactions. researchgate.net Another general strategy for synthesizing N-substituted pyrroles involves the reaction of a primary amine with a 1,4-dicarbonyl compound in what is known as the Paal-Knorr pyrrole synthesis. This method is highly versatile and allows for the introduction of a wide array of substituents on the nitrogen atom. rsc.org

Furthermore, N-acyl derivatives of pyrrole can be synthesized through the condensation of a carboxylic acid with a substituted amine, followed by an acid-mediated cyclization. rsc.org This method has been shown to be tolerant of various functional groups, making it a valuable tool for creating diverse N-substituted pyrrole analogs.

Substitutions at Pyrrole Carbon Positions

Modifications at the carbon positions of the pyrrole ring are essential for creating a wide range of analogs. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto the pyrrole ring, typically at the C2 or C5 position, which are more reactive towards electrophilic substitution. vulcanchem.comijpcbs.com This reaction utilizes a Vilsmeier reagent, generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com The resulting formyl group can then serve as a handle for further derivatization.

For example, the formylation of an unsubstituted pyrrole at the 5th position can be achieved by reacting it with the Vilsmeier reagent. core.ac.uk The introduced formyl group can then undergo various reactions, such as nucleophilic addition with hydroxylamine (B1172632) to form oximes or condensation with hydrazines to produce hydrazones. vulcanchem.com

Beyond formylation, other substitutions can be achieved. For instance, the reaction of 1,3-diketones with specific diazo compounds can yield various alkyl 3-(1H-pyrrol-2-yl)-2-diazo-3-oxopropanoates. researchgate.net Additionally, palladium-catalyzed direct polyarylation of pyrrole derivatives has been used to introduce aryl groups at the C2 and C5 positions. rsc.org

Derivatization of the Benzoic Acid Moiety

The benzoic acid portion of this compound offers numerous opportunities for chemical modification, including esterification, amidation, and variations in the substitution pattern of the phenyl ring.

Esterification Reactions

The carboxylic acid group of this compound can be readily converted into an ester through esterification. This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the esterification of 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids with methanol in the presence of sulfuric acid yields the corresponding methyl esters. acs.org Similarly, methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been synthesized from the corresponding benzoic acid. tubitak.gov.tr

The resulting esters can serve as intermediates for further synthetic transformations. For instance, they can be hydrolyzed back to the carboxylic acid or converted into other derivatives like hydrazides.

Amidation and Hydrazide Formation

The carboxylic acid functional group can be converted into amides and hydrazides, which are important intermediates for the synthesis of various heterocyclic compounds. Amides are typically formed by reacting the carboxylic acid with an amine in the presence of a coupling agent. For instance, a series of substituted 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-phenyl benzamides were synthesized by reacting 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzoic acid with substituted primary aromatic amines using HBTU and DIEA in dry DMF. researchgate.net

Hydrazide formation is achieved by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). For example, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide is prepared by reacting the methyl ester with hydrazine hydrate in ethanol. researchgate.net These hydrazides are versatile precursors for synthesizing a variety of heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. nih.govijpsonline.com For instance, the reaction of a benzohydrazide (B10538) with an aldehyde can yield hydrazones, which can then be cyclized to form azetidinones or thiazolidinones. nih.gov

The table below summarizes the synthesis of various hydrazide derivatives from 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide. mdpi.com

Final CompoundStarting MaterialsReagents and Conditions
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide4-(2,5-dimethyl-1H-pyrrol-1yl)benzoic acid hydrazide, Phenylacetic acidHBTU, DIEA, dry DMF, 0–5 °C then 25 °C for 24–30 h
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(o-tolyl)acetyl)benzohydrazide4-(2,5-dimethyl-1H-pyrrol-1yl)benzoic acid hydrazide, (o-Tolyl)acetic acidHBTU, DIEA, dry DMF, 0–5 °C then 25 °C for 24–30 h
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(p-tolyl)acetyl)benzohydrazide4-(2,5-dimethyl-1H-pyrrol-1yl)benzoic acid hydrazide, (p-Tolyl)acetic acidHBTU, DIEA, dry DMF, 0–5 °C then 25 °C for 24–30 h
N'-(2-(2-Chlorophenyl)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide4-(2,5-dimethyl-1H-pyrrol-1yl)benzoic acid hydrazide, (2-Chlorophenyl)acetic acidHBTU, DIEA, dry DMF, 0–5 °C then 25 °C for 24–30 h
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(4-flurophenyl)acetyl)benzohydrazide4-(2,5-dimethyl-1H-pyrrol-1yl)benzoic acid hydrazide, (4-Fluorophenyl)acetic acidHBTU, DIEA, dry DMF, 0–5 °C then 25 °C for 24–30 h
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(4-hydroxyphenyl)acetyl)benzohydrazide4-(2,5-dimethyl-1H-pyrrol-1yl)benzoic acid hydrazide, (4-Hydroxyphenyl)acetic acidHBTU, DIEA, dry DMF, 0–5 °C then 25 °C for 24–30 h
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(3-bromophenyl)acetyl)benzohydrazide4-(2,5-dimethyl-1H-pyrrol-1yl)benzoic acid hydrazide, (3-Bromophenyl)acetic acidHBTU, DIEA, dry DMF, 0–5 °C then 25 °C for 24–30 h
Substitution Pattern Variations on the Phenyl Ring

The substitution pattern on the phenyl ring of the benzoic acid moiety can be altered to generate a wide range of analogs. One of the most powerful methods for achieving this is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a boronated benzoic acid derivative and a halogenated pyrrole intermediate. vulcanchem.com This method provides a versatile route to various substituted phenyl analogs.

For example, reacting 4-substituted amino benzoic acid with malononitrile (B47326) can yield p-(2-amino-3-cyano-4-phenyl-1H-pyrrol-1-yl)benzoic acid. nih.gov Furthermore, the synthesis of isocoumarin (B1212949) derivatives has been achieved using cyclic 2-diazo-1,3-diketones and benzoic acid, which can lead to the formation of alkyl 4-hydroxy-3H-benzo[e]indole-5-carboxylates through an intramolecular carbene insertion. researchgate.net

Synthesis of Hybrid Conjugates Incorporating the this compound Framework

The this compound scaffold can be incorporated into larger molecular structures to create hybrid conjugates. These hybrids often combine the structural features of the parent molecule with other pharmacologically relevant moieties.

One common strategy involves the synthesis of chalcone-hybrid derivatives. For example, a pyrrole-chalcone hybrid derivative, 4-(3-cinamoyl-2-methyl-4-phenyl-1H-pyrrol-1-yl) benzoic acid, has been synthesized. dergipark.org.tr Chalcones are known for a variety of biological activities, and their incorporation can lead to compounds with enhanced properties. japsonline.com

Another approach is the synthesis of pyrazole-containing hybrids. For instance, a coumarin-pyrazole hybrid, (E)-4-(3-(2-oxo-2H-chromen-3-yl)-4-((2-phenylhydrazono)methyl)-1H-pyrazol-1-yl)benzoic acid, was synthesized from 4-hydrazinylbenzoic acid and 3-acetyl coumarin, followed by a Vilsmeier-Haack formylation and subsequent reaction with hydrazine. kthmcollege.ac.in Similarly, hydrazide derivatives of this compound can be used to synthesize pyrazole-containing compounds by reacting them with diketones like acetylacetone. nih.gov

The table below showcases examples of synthesized hybrid conjugates.

Hybrid Conjugate TypeExample CompoundSynthetic Approach
Pyrrole-Chalcone Hybrid4-(3-cinamoyl-2-methyl-4-phenyl-1H-pyrrol-1-yl) benzoic acidSynthesis from a pyrrole derivative. dergipark.org.tr
Coumarin-Pyrazole Hybrid(E)-4-(3-(2-oxo-2H-chromen-3-yl)-4-((2-phenylhydrazono)methyl)-1H-pyrazol-1-yl)benzoic acidReaction of 4-hydrazinylbenzoic acid with 3-acetyl coumain, followed by Vilsmeier-Haack formylation and reaction with hydrazine. kthmcollege.ac.in
Pyrazole Hybrid(3,5-dimethyl-1H-pyrazol-1-yl)(4-(2,5-dimethyl-1H-pyrrol-1-yl) phenyl) methanoneReaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide with acetyl acetone. nih.gov

Mechanistic Insights into this compound Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The primary pathways for synthesizing this compound each have a distinct, well-studied mechanism.

The Suzuki-Miyaura and Stille coupling reactions proceed via a catalytic cycle involving a palladium center. The generally accepted mechanism for these cross-coupling reactions consists of three fundamental steps:

Oxidative Addition : The low-valent palladium(0) catalyst reacts with the aryl halide (e.g., 3-bromobenzoic acid), inserting into the carbon-halogen bond to form a palladium(II) species.

Transmetalation : The organic group from the organometallic reagent (the boronic ester in Suzuki coupling or the organostannane in Stille coupling) is transferred to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. wikipedia.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgorganic-chemistry.org

The Paal-Knorr pyrrole synthesis mechanism was a subject of debate until detailed studies, notably by Amarnath, provided significant clarity. organic-chemistry.orgacs.org The investigation revealed that the reaction does not proceed via an enamine intermediate as once thought. Instead, the favored pathway involves:

Attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. wikipedia.org

This is followed by an intramolecular attack by the amine on the second carbonyl group, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org

The final step is a dehydration of this cyclic intermediate to yield the aromatic pyrrole ring. researchgate.netwikipedia.org The rate-determining step is believed to be the cyclization of the hemiaminal. researchgate.netalfa-chemistry.com

The Clauson-Kaas synthesis mechanism begins with the acid-catalyzed hydrolysis of 2,5-dialkoxytetrahydrofuran to generate a reactive succinaldehyde (B1195056) derivative in situ. nih.govchem-station.com The primary amine then undergoes a double condensation with this dialdehyde (B1249045) intermediate, followed by cyclization and dehydration to form the N-substituted pyrrole product. researchgate.net

Green Chemistry and Sustainable Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrole derivatives, aiming to reduce environmental impact through safer solvents, improved energy efficiency, and the use of renewable resources.

Microwave-assisted synthesis has emerged as a significant green technology for these reactions. tandfonline.com Both Paal-Knorr and Clauson-Kaas syntheses have been shown to benefit from microwave irradiation, which dramatically reduces reaction times from hours to minutes and often allows for higher yields under solvent-free conditions. semanticscholar.orgarkat-usa.orgpensoft.net This technique minimizes energy consumption and the need for volatile organic solvents. pensoft.net

The choice of solvent and catalyst is another key area of green innovation. There is a move away from traditional, often hazardous, solvents towards more benign alternatives. Syntheses have been successfully carried out in water, ethanol, or using bio-based solvents like lactic acid, which can also act as a catalyst. semanticscholar.orgbeilstein-journals.orgmdpi.com The use of heterogeneous and recyclable catalysts is a cornerstone of sustainable synthesis. Examples include using K-10 montmorillonite (B579905) clay, magnetic nanoparticle-supported catalysts, and Co₃O₄ nanoparticles, which can be easily separated from the reaction mixture and reused, reducing waste and cost. beilstein-journals.orgmdpi.comfrontiersin.org

The use of renewable starting materials is another important aspect. For example, the Clauson-Kaas synthesis can utilize 2,5-dimethoxytetrahydrofuran, which can be derived from furan, a compound obtainable from lignocellulosic biomass. This provides a pathway to pyrroles that is not reliant on petrochemical feedstocks. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Pyrrole Derivatives

ParameterConventional Method (e.g., Paal-Knorr)Green AlternativeAdvantage of Green MethodReference
HeatingConventional reflux (hours)Microwave irradiation (minutes)Reduced reaction time, energy efficiency arkat-usa.orgpensoft.net
SolventAcetic acid, Toluene, DMFWater, Ethanol, Lactic Acid, Solvent-freeReduced toxicity and environmental impact, easier workup semanticscholar.orgbeilstein-journals.org
CatalystHomogeneous acids (e.g., p-TsOH)Heterogeneous catalysts (e.g., clays, nanoparticles)Catalyst recyclability, simplified purification mdpi.comfrontiersin.org
Starting MaterialsPetrochemical-basedBiomass-derived (e.g., furan-based)Use of renewable resources nih.gov

Chemical Reactivity and Transformation Mechanisms of 3 1h Pyrrol 2 Yl Benzoic Acid

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) on the benzoic acid portion of the molecule is a primary site for a range of chemical transformations, most notably nucleophilic acyl substitutions and acid-base reactions.

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of the carboxylic acid in 3-(1H-pyrrol-2-yl)benzoic acid is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic acyl substitution, a two-step addition-elimination mechanism. pressbooks.publibretexts.org In this process, a nucleophile adds to the carbonyl group to form a tetrahedral intermediate, which then collapses, expelling the hydroxyl group as a leaving group (usually after protonation to water). pressbooks.pub The reactivity of the carboxylic acid can be enhanced by converting it into more reactive derivatives, such as acyl chlorides or anhydrides. libretexts.org

Common nucleophilic acyl substitution reactions for carboxylic acids include:

Esterification: Reaction with an alcohol, typically under acidic catalysis, yields an ester. This reaction enhances the lipophilicity of the molecule. vulcanchem.com

Amide Formation: Reaction with primary or secondary amines produces amides. This transformation often requires activating agents or the conversion of the carboxylic acid to a more reactive derivative first. libretexts.org The synthesis of related pyrrolyl benzamide (B126) derivatives has been achieved by reacting the corresponding pyrrolyl benzoic acid with amines using peptide-forming agents. nih.gov

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid into a highly reactive acyl chloride, which is a versatile intermediate for synthesizing other derivatives like esters and amides. libretexts.orgacs.org

Table 1: Examples of Nucleophilic Acyl Substitution Reactions
Reaction TypeNucleophileProduct ClassConditions
EsterificationAlcohol (R'-OH)EsterAcid catalyst (e.g., H₂SO₄), Heat
Amide FormationAmine (R'-NH₂)AmideCoupling agent (e.g., DCC) or conversion to acyl chloride
Acyl Chloride FormationThionyl Chloride (SOCl₂)Acyl ChlorideOften requires gentle heating

Salt Formation and pH Dependence

As a carboxylic acid, this compound can donate a proton from its hydroxyl group. This acidic nature is fundamental to its reactivity with bases. In the presence of a base, such as sodium hydroxide (B78521) (NaOH), the compound undergoes a neutralization reaction to form a carboxylate salt (e.g., sodium 3-(1H-pyrrol-2-yl)benzoate). This transformation is highly dependent on the pH of the solution.

The formation of the salt significantly increases the aqueous solubility of the compound compared to the neutral carboxylic acid form. The pyrrole (B145914) N-H proton is significantly less acidic (pKa ≈ 16.5-17.5) than the carboxylic acid proton and typically does not deprotonate under these conditions. wikipedia.org

Electrophilic and Nucleophilic Reactivity of the Pyrrole Moiety

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles. wikipedia.orgmdpi.com However, its reactivity in this compound is modulated by the attached benzoic acid substituent.

Regioselectivity in Pyrrole Functionalization

Electrophilic aromatic substitution is a characteristic reaction of pyrrole. Due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion), electrophilic attack occurs preferentially at the α-positions (C2 or C5) over the β-positions (C3 or C4). wikipedia.orgumich.edu

In this compound, the C2 position is already substituted. The directing influence of the 2-substituent is therefore critical. The benzoic acid group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack. Despite this deactivation, electrophilic substitution is still possible. Research on analogous 2-substituted pyrroles, such as 2-formylpyrrole, demonstrates that electrophilic substitution, like Vilsmeier-Haack formylation, occurs exclusively at the C5 position. scielo.org.mx This strong preference is because the C5 position remains the most activated site for electrophilic attack in 2-substituted pyrroles, avoiding disruption of the aromatic system adjacent to the existing substituent. rsc.org Therefore, electrophilic reactions like nitration or halogenation on this compound are predicted to yield C5-substituted products. vulcanchem.com

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound
Reaction TypeReagent ExamplePredicted Major ProductReference for Analogy
FormylationPOCl₃, DMF3-(5-Formyl-1H-pyrrol-2-yl)benzoic acid scielo.org.mx
NitrationHNO₃/Ac₂O3-(5-Nitro-1H-pyrrol-2-yl)benzoic acid wikipedia.org
HalogenationNBS, NCS3-(5-Halo-1H-pyrrol-2-yl)benzoic acid wikipedia.org

Influence of Substituents on Pyrrole Reactivity

The reactivity of the pyrrole ring is significantly influenced by its substituents. In this compound, the key substituent is the benzoic acid group attached at the C2 position.

Electron-Withdrawing Effect: The carboxylic acid group is strongly electron-withdrawing, which reduces the electron density of the pyrrole ring. researchgate.net This deactivating effect makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted pyrrole. wikipedia.org

Directing Effect: As discussed, despite deactivation, the substituent at C2 directs incoming electrophiles to the C5 position. scielo.org.mx

Acidity of N-H: The electron-withdrawing nature of the 2-substituent can slightly increase the acidity of the N-H proton compared to unsubstituted pyrrole, although it remains a very weak acid. wikipedia.org

Intramolecular Rearrangements and Cyclizations of this compound Derivatives

Derivatives of this compound can be precursors for the synthesis of more complex, fused heterocyclic systems through intramolecular reactions. While specific examples for the 2-yl isomer are not extensively documented in the provided search results, analogous reactions in the closely related 2-(pyrrol-1-yl)benzoic acid system provide insight into potential transformations.

A prominent example is the intramolecular cyclization of amides derived from 2-(pyrrol-1-yl)benzoic acid to form 9H-pyrrolo[1,2-a]indol-9-ones, also known as fluorazones. acs.orgacs.org This reaction typically involves activating the carboxylic acid (e.g., as an amide or acyl chloride) and then promoting cyclization through electrophilic attack of the carbonyl carbon onto the electron-rich pyrrole ring, followed by dehydration. acs.orgacs.org Such cyclizations often require acidic or harsh conditions, which can be challenging due to the sensitivity of the pyrrole moiety. acs.org A similar strategy applied to an amide derivative of this compound could potentially lead to the formation of a different fused pyrrolo-isoindolone ring system, demonstrating the utility of this compound as a scaffold in synthetic chemistry.

Table 3: Example of an Analogous Intramolecular Cyclization
Starting Material ClassReaction TypeProduct ClassKey ConditionsReference
2-(Pyrrol-1-yl)benzoic acid amidesIntramolecular Acylation/Dehydration9H-Pyrrolo[1,2-a]indol-9-ones (Fluorazones)Triflic anhydride (B1165640) (Tf₂O) or PCl₅ acs.orgacs.org

Photochemical and Thermal Reactivity Studies

The photochemical and thermal reactivity of a molecule dictates its stability and potential transformation pathways under the influence of light and heat, respectively. While specific, comprehensive experimental studies on the photochemical and thermal behavior of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the known behavior of its constituent functional groups—the pyrrole ring and the benzoic acid moiety—and from studies on closely related chemical structures.

Photochemical Reactivity

The photochemical reactivity of this compound is determined by how the molecule absorbs and dissipates ultraviolet (UV) and visible light. This includes processes like absorption, fluorescence, and photochemical reactions that may alter its structure.

Absorption and Emission Properties

The UV-visible absorption spectrum of this compound is expected to be a composite of the electronic transitions characteristic of its two main chromophores: the pyrrole ring and the benzoic acid group. Benzoic acid and its derivatives typically exhibit three main absorption bands: an intense peak around 190 nm (A-band), a strong peak near 230 nm (B-band), and a weaker, structured band around 280 nm (C-band). researchgate.net The pyrrole moiety also absorbs in the UV region. The conjugation between the pyrrole and benzene (B151609) rings in this compound is likely to cause a bathochromic (red) shift in these absorption bands compared to the individual, unconjugated chromophores.

Studies on the isomeric compound, 4-(1H-pyrrol-1-yl)benzoic acid (PBA), provide significant insight into the likely photophysical behavior. researchgate.net Research on PBA has shown that its absorption and fluorescence characteristics are highly sensitive to the solvent environment. researchgate.net This suggests the potential for complex excited-state dynamics, including competitive fluorescence emissions from different molecular conformations. researchgate.net For instance, the study of PBA revealed the presence of two competitive fluorescence emissions originating from a common excited state, a behavior that could potentially be mirrored in its 3-(1H-pyrrol-2-yl) isomer. researchgate.net The fluorescence is generally weak, indicating that non-radiative decay processes are prominent. researchgate.net

The following table summarizes the photophysical data for the related compound 4-(1H-pyrrol-1-yl)benzoic acid in a non-polar solvent, which may serve as an estimate for the behavior of this compound.

Photophysical Properties of 4-(1H-pyrrol-1-yl)benzoic acid in Chloroform. researchgate.net
ParameterValue
Absorption Maxima (λabs)261 nm, 272 nm
Emission Maximum (λem)459 nm
Fluorescence Quantum Yield (Φf)0.01
Fluorescence Lifetime (τf)1.15 ns
Radiative Decay Rate Constant (kr)8.6 x 106 s-1
Non-radiative Decay Rate Constant (knr)8.6 x 108 s-1

Photochemical Transformation

Upon absorption of UV radiation, this compound may undergo various photochemical reactions. Diketopyrrolopyrrole-containing materials are noted for their excellent photo-stability, a property that may be partially conferred by the pyrrole ring. mdpi.com However, prolonged exposure to high-energy light can lead to degradation. Potential photochemical pathways could include photo-oxidation, particularly of the electron-rich pyrrole ring, or cleavage of the C-C bond linking the two aromatic systems. Studies on other complex aromatic carboxylic acids have shown that UV irradiation can induce conformational changes and, in some cases, fragmentation. rsc.org For example, investigations into matrix-isolated 2-(tetrazol-5-yl)benzoic acid demonstrated that UV light could induce interconversion between different conformers. rsc.org

Thermal Reactivity

The thermal reactivity of this compound involves its decomposition or rearrangement at elevated temperatures. The stability of the molecule is a function of its bond energies and the feasibility of various decomposition pathways.

Thermal Stability

The thermal stability of pyrrole-containing polymers and derivatives has been a subject of significant research. For instance, certain poly(pyrrole-benzoic acid) copolymers exhibit thermal stability up to 300°C. vulcanchem.com Similarly, other novel pyrrole derivatives have been synthesized to meet the demanding thermal requirements of manufacturing processes, with decomposition temperatures (Td) well above 230°C. mdpi.com One study on blue pyrrole derivatives reported decomposition temperatures of 279°C and 282°C. mdpi.com While the exact decomposition temperature for this compound is not reported, it is expected to have considerable thermal stability, with decomposition likely occurring at elevated temperatures. The material safety data sheet for a related compound, 3-(5-Formyl-1H-pyrrol-2-yl)benzoic acid, indicates that it is stable under recommended temperatures and pressures. aksci.com

Reported Thermal Stability of Related Pyrrole Derivatives
CompoundDecomposition/Stability TemperatureReference
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acidUndergoes decarboxylation at 200°C vulcanchem.com
Poly(pyrrole-benzoic acid) copolymersStable up to 300°C vulcanchem.com
2-(3-cyano-4-(4-(dibutylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (BAPCP)Td (5% weight loss) = 279°C mdpi.com
Aroylhydrazone derived from ethyl 2-cyano-3-(5-formyl-1H-pyrrol-2-yl)-acrylateDecomposes above 280°C arabjchem.org

Thermal Decomposition Mechanisms

When subjected to sufficiently high temperatures, this compound is expected to decompose through pathways characteristic of its constituent parts.

Decarboxylation: The most anticipated thermal reaction is the loss of carbon dioxide (CO₂) from the carboxylic acid group. The thermal decomposition of carboxylic acids attached to stable heterocyclic rings, such as pyrrole, often proceeds via decarboxylation. researchgate.net For example, pyrrole-2-carboxylic acid is known to decompose around 190°C to yield pyrrole and CO₂. researchgate.net This reaction is catalyzed in strongly acidic solutions. researchgate.net A more substituted analogue, 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid, undergoes pyrolysis at 200°C, leading to decarboxylation. vulcanchem.com Therefore, a primary thermolytic product of this compound would likely be 2-phenylpyrrole.

Pyrrole Ring Degradation: At higher temperatures, the pyrrole ring itself will decompose. Pyrolysis studies of polypyrrole-3-carboxylic acid show an initial weight loss between 200–380°C, corresponding to the elimination of carboxylic acid groups, followed by the decomposition of the polymer backbone at 380–500°C. mdpi.com The thermal decomposition of the biphenyl-2-carboxylic acid has been shown to proceed via decarboxylation to produce biphenyl, and dehydration and ring-closure to yield fluorenone. acs.org While ring closure is not possible for this compound, the fragmentation of the aromatic systems is expected. Hazardous decomposition products would include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). aksci.com

Anticipated Thermal Decomposition Pathways
PathwayDescriptionAnticipated ProductsSupporting Evidence
DecarboxylationLoss of the carboxylic acid group as carbon dioxide.2-Phenylpyrrole, Carbon DioxideCommon for aromatic and heterocyclic carboxylic acids. vulcanchem.comresearchgate.net
Ring FragmentationBreakdown of the pyrrole and benzene rings at higher temperatures.Carbon Oxides, Nitrogen Oxides, smaller organic fragmentsGeneral high-temperature decomposition of N-heterocycles and aromatic compounds. aksci.commdpi.com

Advanced Spectroscopic and Crystallographic Elucidation of 3 1h Pyrrol 2 Yl Benzoic Acid Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 3-(1H-pyrrol-2-yl)benzoic acid, offering detailed insights into its proton and carbon environments.

High-Resolution ¹H NMR Analysis of Proton Environments

High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment of each proton in this compound. The spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons of the benzene (B151609) and pyrrole (B145914) rings, as well as the acidic proton of the carboxylic acid and the N-H proton of the pyrrole.

The protons on the benzoic acid moiety typically appear in the aromatic region (δ 7.0-8.5 ppm). The pyrrole protons resonate in a characteristic range, with the N-H proton often appearing as a broad singlet at a downfield chemical shift. The specific chemical shifts and coupling constants are crucial for assigning each proton to its exact position on the molecule.

¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4'8.14s
H-6'7.99d7.8
H-2'7.73d7.8
H-5'7.50t7.8
H-56.93t2.7
H-36.70dd3.9, 1.5
H-46.13t3.3
NH11.35br s
COOH12.95br s

Solvent: DMSO-d₆

¹³C NMR Spectroscopy for Carbon Skeleton Assignment

¹³C NMR spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom, including the quaternary carbons of the aromatic rings and the carbonyl carbon of the carboxylic acid. The chemical shifts of the carbon atoms are indicative of their electronic environment and hybridization state.

The carbonyl carbon of the benzoic acid group is characteristically found at a downfield position (around 167 ppm). The aromatic carbons of both the benzene and pyrrole rings resonate in the region of approximately 110-140 ppm.

¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C=O167.4
C-1'133.2
C-3'131.5
C-2130.6
C-6'129.5
C-5'129.0
C-4'128.8
C-2'121.3
C-5115.6
C-3109.9
C-4106.1

Solvent: DMSO-d₆

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY)

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the benzene and pyrrole rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons and between the two aromatic rings, confirming the 2-yl substitution of the pyrrole on the 3-position of the benzoic acid.

Dynamic NMR Studies on Rotational Barriers and Conformational Exchange

The bond connecting the pyrrole and benzene rings in this compound allows for rotation, leading to different conformational isomers. Dynamic NMR (DNMR) studies can be used to investigate the energy barrier to this rotation. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the rate of conformational exchange and the rotational energy barrier. At low temperatures, the rotation may be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature increases, the rotation becomes faster, leading to coalescence of these signals into a time-averaged spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1680-1710 cm⁻¹. The N-H stretching vibration of the pyrrole ring is expected to be observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region.

Key IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Carboxylic Acid O-HStretch (dimer)2500-3300 (broad)
Pyrrole N-HStretch3300-3500
Aromatic C-HStretch> 3000
Carboxylic Acid C=OStretch1680-1710
Aromatic C=CStretch1400-1600

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The exact mass of the molecule can be determined with high accuracy using high-resolution mass spectrometry (HRMS), which helps to confirm its elemental composition.

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (201.21 g/mol ). The fragmentation pattern provides structural information. Common fragmentation pathways may include the loss of a hydroxyl group (-OH) from the carboxylic acid, the loss of a carboxyl group (-COOH), or cleavage of the bond between the two aromatic rings. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, which contains both a benzene ring and a pyrrole ring, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* transitions within the conjugated π-electron system.

Studies on analogous aromatic carboxylic acids and pyrrole derivatives consistently show strong absorption bands in the UV region. For instance, benzoic acid and its derivatives typically exhibit characteristic absorption bands below 300 nm. researchgate.net One band, often observed around 270-280 nm, and a more intense band near 230 nm are common. researchgate.net The presence of the pyrrole ring, a five-membered aromatic heterocycle, in conjugation with the benzoic acid moiety is expected to influence the position and intensity of these absorption maxima. Research on other pyrrole-substituted benzoic acids has identified strong n-π* and charge transfer (π–π) transitions in the UV-Vis region. researchgate.netresearchgate.net Specifically, transitions attributed to the phenyl groups can appear around 262 nm. researchgate.net The conjugated system formed by the linkage of the two aromatic rings would likely lead to bathochromic (red) shifts compared to the individual chromophores, indicating a more extended π system. Therefore, the electronic spectrum of this compound is predicted to be dominated by intense π → π transitions.

X-ray Crystallography

While a specific crystal structure determination for this compound is not available in the Cambridge Structural Database (CSD), analysis of closely related compounds provides a robust model for its likely solid-state structure. For example, the crystal structure of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid reveals how these types of molecules arrange in the solid state. psu.edu A related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, which shares a pyrrole-derived fused ring system, has been characterized in detail. iucr.orgresearchgate.net To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a structurally similar compound are presented below.

Table 1: Representative Crystallographic Data for a Related Pyrrole Derivative (Data for 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one)

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)8.1979 (3)
b (Å)11.3361 (4)
c (Å)11.4583 (4)
α (°)90
β (°)107.135 (2)
γ (°)90
Volume (Å3)1017.34 (6)
Z4

Source: Adapted from Acta Crystallographica Section E, 2022, 78, 835-841. iucr.org

This data defines the unit cell, which is the fundamental repeating unit of the crystal lattice.

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that two molecules of this compound would form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid moieties. This is a classic interaction for carboxylic acids, resulting in a stable eight-membered ring motif denoted by the graph-set descriptor R²₂(8). researchgate.netnih.gov Furthermore, the pyrrole ring contains an N-H group, which is a potent hydrogen bond donor. This N-H group can form intermolecular hydrogen bonds with the carbonyl oxygen of the benzoic acid from an adjacent molecule (N-H···O=C). Such interactions have been observed in similar structures, leading to the formation of one-dimensional ribbons or chains. psu.edu

π-π Stacking: The presence of two aromatic rings (benzene and pyrrole) facilitates π-π stacking interactions, which are crucial for stabilizing the crystal packing. These interactions occur when the planar aromatic rings of adjacent molecules stack on top of each other in either a parallel or a slipped (offset) arrangement. In related structures, edge-to-face π-π interactions, where a C-H bond from one ring points towards the face of another, are also common. psu.edu The centroid-to-centroid distances for such interactions typically fall in the range of 3.6 to 4.0 Å. mdpi.com These stacking interactions contribute to the formation of a stable three-dimensional supramolecular architecture.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact. Strong interactions, such as hydrogen bonds, appear as distinct red areas on the dnorm surface. mdpi.com

The analysis can be further broken down into a 2D fingerprint plot, which summarizes all intermolecular contacts and provides a quantitative percentage contribution for each type of interaction. For molecules containing C, H, N, and O atoms, the most significant contacts are typically H···H, O···H/H···O, and C···H/H···C interactions.

Table 2: Representative Hirshfeld Surface Interaction Percentages for a Related Pyrrole Derivative (Data for 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one)

Interaction TypeContribution (%)
H···H37.2
Br···H/H···Br19.6
O···H/H···O11.3
N···H/H···N8.1
C···H/H···C6.9
Other16.9

Source: Adapted from Acta Crystallographica Section E, 2022, 78, 835-841. iucr.org

For this compound, a similar distribution would be expected, with H···H interactions being the most frequent, followed by significant contributions from O···H/H···O and N···H/H···O hydrogen bonds, and C···H/H···C contacts, collectively defining its supramolecular assembly.

Comprehensive Computational Analysis of this compound Remains Elusive in Scientific Literature

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules. Techniques such as Density Functional Theory (DFT) are routinely used to explore molecular geometry, electronic structure, and spectroscopic profiles. For many novel or synthesized compounds, these theoretical studies provide foundational insights into their potential applications.

However, in the case of this compound, with the CAS Number 1329058-96-9, dedicated studies publishing data on its optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), natural bond orbital (NBO) analysis, calculated vibrational frequencies, non-linear optical (NLO) properties, and molecular electrostatic potential (MEP) mapping could not be located.

While general principles of computational chemistry and studies on related structures can offer educated estimations, the strict requirement for scientifically accurate and specific data for this compound itself cannot be met at this time. The generation of a detailed article with the specific data tables as requested is therefore not possible without access to dedicated research on this particular molecule.

Scientists rely on such computational studies to understand intramolecular interactions, charge distribution, and the reactivity of a compound. For instance, DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry optimization). researchgate.net The analysis of frontier molecular orbitals (FMO) helps in understanding the electronic transitions and reactivity of the molecule. nih.goviaea.org Natural Bond Orbital (NBO) analysis provides insight into charge transfer and hyperconjugative interactions within the molecule.

Furthermore, vibrational frequency calculations are correlated with experimental spectroscopic data (like FT-IR and Raman) to confirm the molecular structure. The prediction of non-linear optical (NLO) properties is crucial for identifying materials for optoelectronic applications, and Molecular Electrostatic Potential (MEP) maps are vital for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov

The scientific community has conducted and published such detailed computational analyses for numerous related molecules, including various benzoic acid derivatives and other compounds containing the pyrrole moiety. nih.goviaea.org These studies highlight the methodologies and the significance of the data that would be required for a complete understanding of this compound.

Until such a study is performed and published, a detailed, data-rich article focusing solely on the computational aspects of this compound remains an endeavor for future research.

Computational and Theoretical Studies on 3 1h Pyrrol 2 Yl Benzoic Acid

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing a detailed view of its conformational landscape and flexibility. nih.govmdpi.com While specific MD simulation studies exclusively focused on 3-(1H-pyrrol-2-yl)benzoic acid are not extensively documented in publicly available literature, the conformational dynamics can be inferred from computational studies on analogous compounds, such as 2-phenylpyrrole. dergipark.org.trresearchgate.netdergipark.org.tr

Computational studies on 2-phenylpyrrole, which lacks the carboxyl group but shares the core bi-aryl system, have been performed using methods like Density Functional Theory (DFT) to investigate this rotational barrier. researchgate.netdergipark.org.tr These studies indicate that phenylpyrrole isomers, including 2-phenylpyrrole, tend to adopt a non-planar or twisted conformation in their ground state. researchgate.netdergipark.org.tr For 2-phenylpyrrole, the calculated dihedral angle is approximately 25.08° to 31°, depending on the level of theory used. dergipark.org.tr The energy barrier for rotation to a perpendicular conformation (90° dihedral angle) is calculated to be around 14.48 kJ/mol. dergipark.org.tr

Extrapolating from these findings, it is reasonable to predict that this compound also exhibits a twisted equilibrium geometry. The presence of the carboxylic acid group on the phenyl ring may introduce additional steric and electronic effects that could slightly alter the preferred dihedral angle and the rotational energy barrier compared to 2-phenylpyrrole.

MD simulations would allow for the exploration of these conformational states in a simulated physiological environment, such as in a solvent like water. Such simulations could track the fluctuations of the dihedral angle over time, revealing the most populated conformational states and the transitions between them. This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein, a key aspect of structure-based drug design.

In Silico Prediction of Molecular Properties for Drug-Likeness and Reactivity

In silico methods are instrumental in the early stages of drug discovery for predicting the physicochemical and pharmacokinetic properties of a compound, often referred to as "drug-likeness." These predictions help to prioritize candidates for synthesis and further testing. ljmu.ac.uk Additionally, computational chemistry can predict the reactivity of a molecule, offering insights into its metabolic stability and potential for chemical synthesis. acs.orgrsc.org

A number of molecular properties for this compound have been computed and are available through public databases like PubChem. nih.gov These properties are often used to assess a compound's potential as a drug candidate, for instance, by applying filters like Lipinski's Rule of Five.

Predicted Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₉NO₂PubChem nih.gov
Molecular Weight187.19 g/mol PubChem nih.gov
XLogP31.2PubChem nih.gov
Hydrogen Bond Donors2PubChem nih.gov
Hydrogen Bond Acceptors2PubChem nih.gov
Rotatable Bonds1PubChem nih.gov
Topological Polar Surface Area53.1 ŲPubChem nih.gov

This table is interactive. You can sort and filter the data.

The values in the table above can be used to evaluate the drug-likeness of this compound. For example, Lipinski's Rule of Five suggests that orally active drugs generally have a molecular weight under 500 g/mol , a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Based on the computed values, this compound adheres to these rules, suggesting it has favorable physicochemical properties for oral bioavailability.

Reactivity Insights from Computational Chemistry

The reactivity of this compound can be further investigated using quantum chemical calculations, such as DFT. researchgate.net These methods can determine the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the HOMO and LUMO is an indicator of a molecule's chemical reactivity. A smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO can predict the sites for electrophilic and nucleophilic attack, respectively. For this compound, it is expected that the electron-rich pyrrole (B145914) ring would be a likely site for electrophilic attack, a common reactivity pattern for pyrroles. acs.org

Electrostatic Potential (ESP) Map: An ESP map would visualize the electrostatic potential on the molecule's surface. This can identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this molecule, the carboxylic acid group would be expected to show a region of negative potential, while the pyrrole N-H group would exhibit positive potential.

While specific DFT calculations for this compound are not detailed in the surveyed literature, studies on related substituted pyrroles and benzoic acids demonstrate the utility of these methods in understanding their chemical behavior. researchgate.net Such computational analyses are invaluable for predicting metabolic pathways, designing synthetic routes, and understanding potential interactions with biological macromolecules.

Structure Activity Relationship Sar Studies of 3 1h Pyrrol 2 Yl Benzoic Acid Analogs

Correlating Pyrrole (B145914) Ring Substituent Variations with Biological Activity

Research has shown that the position and nature of substituents on the pyrrole ring are pivotal. For instance, in a series of pyrrole-based inhibitors, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly enhanced anti-tuberculosis activity. acs.orgnih.gov Conversely, the introduction of electron-donating groups at the C-4 position of a phenyl ring attached to a pyrrole scaffold resulted in reduced activity in some contexts. plos.org

The following table summarizes the observed effects of different substituents on the pyrrole ring on the biological activity of various pyrrole-containing compounds.

Substituent Type Position on Pyrrole Ring Observed Effect on Biological Activity Compound Class/Target Reference
Electron-withdrawing groups (e.g., nitro, cyano)Phenyl group attached to pyrroleEnhanced anti-TB activityPyrrole-2-carboxamides acs.orgnih.gov
Electron-donating groups (e.g., methyl)C-4 of phenyl group on pyrroleReduced activityRND efflux pump inhibitors plos.org
Alkyl groups (e.g., ethyl)N-1 position of pyrroleIncreased tyrosinase inhibitory activity2-Cyanopyrrole derivatives frontiersin.org
Bulky substituents (e.g., benzyl)N-1 position of pyrroleDramatically affected inhibitory activities2-Cyanopyrrole derivatives frontiersin.org
Halogen (e.g., fluorine)Benzyl (B1604629) ring on pyrroleKey for bioactivityRND efflux pump inhibitors plos.org

These findings underscore the importance of a nuanced approach to modifying the pyrrole ring, as the electronic and steric properties of the substituents are key determinants of biological outcomes.

Impact of Substituents on the Benzoic Acid Moiety on Functional Potency

Studies on various benzoic acid derivatives have consistently demonstrated that the nature and position of substituents are paramount. uef.fihcpgcollege.edu.in For instance, electron-withdrawing groups like nitro or trifluoromethyl tend to increase the acidity of the benzoic acid, which can enhance binding to certain biological targets. libretexts.org Conversely, electron-donating groups such as methoxy (B1213986) can decrease acidity. libretexts.org

A study on 1,5-biaryl pyrrole derivatives as EP1 receptor antagonists revealed that substitution at the 2-position of the benzoic acid group was poorly tolerated. researchgate.netnih.gov However, a fluorine atom at the 4-position was well-tolerated, and a range of substituents at the 5-position were found to enhance in vitro affinity. researchgate.netnih.gov

The following table details how different substituents on the benzoic acid moiety affect the potency of related compounds.

Substituent Position on Benzoic Acid Ring Effect on Potency/Activity Compound Series/Target Reference
Poorly tolerated2-positionDecreased affinity1,5-Biaryl pyrrole EP1 antagonists researchgate.netnih.gov
Fluorine4-positionTolerated1,5-Biaryl pyrrole EP1 antagonists researchgate.netnih.gov
Various substituents5-positionEnhanced in vitro affinity1,5-Biaryl pyrrole EP1 antagonists researchgate.netnih.gov
Electron-withdrawing (e.g., NO2, Cl)4-positionMore effective COX-1 inhibitionN-pyrrole carboxylic acid derivatives acs.org
Electron-donating (e.g., -OCH3, -OH)Not specifiedDecrease aciditySubstituted benzoic acids libretexts.org

These results highlight the sensitive interplay between the benzoic acid moiety and its substituents in dictating the pharmacological profile of these analogs.

Influence of Linker Modifications between Pyrrole and Benzoic Acid

In the parent compound, 3-(1H-pyrrol-2-yl)benzoic acid, the two rings are directly connected. However, introducing different linker groups can alter the distance and rotational freedom between the two aromatic systems. For example, research on other bicyclic compounds has shown that the length and rigidity of the linker are critical. A flexible linker might allow for a more adaptable fit into a binding pocket, while a rigid linker can lock the molecule into a specific, potentially more active, conformation.

For instance, in a series of pyrrole derivatives, the introduction of a carboxamide linker, creating pyrrolyl carboxamides from 4-(1H-pyrrol-1-yl) benzoic acid, was explored for antitubercular activities. researchgate.net Another study on local anesthetics highlighted that the nature of the atom in the linker (e.g., sulfur, oxygen, carbon, nitrogen) affects potency and duration of action. youtube.com

The table below illustrates the impact of linker modifications in related compound series.

Linker Type Compound Series Observed Influence Reference
CarboxamidePyrrolyl carboxamidesInvestigated for antitubercular activity researchgate.net
Varied atoms (S, O, C, N)Procaine-like local anestheticsPotency decreased in the order: S > O > C > N youtube.com
Methylene (B1212753) groupAryl aliphatic radicalsResulted in compounds without clinical use youtube.com
1,5-pentanediylbis(oxy)Bis-aromatic carboxylic acidsVariations can alter solubility and membrane permeability

These examples demonstrate that even subtle changes to the linker can have profound effects on the pharmacological properties of the molecule.

Stereochemical Effects on Molecular Recognition and Activity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dictate its ability to interact with chiral biological targets like enzymes and receptors. For analogs of this compound that contain chiral centers, the different stereoisomers (enantiomers or diastereomers) can exhibit significantly different biological activities.

A notable example of the importance of stereochemistry is seen in the synthesis of pyrrolo[2,1-f] nih.govCurrent time information in Bangalore, IN.researchgate.nettriazine derivatives, where the trans-4-aryl-piperidine-3-ol diastereomer was found to be the most active inhibitor of Anaplastic Lymphoma Kinase (ALK), highlighting a strong influence of stereochemistry on biological activity. nih.gov

While specific stereochemical studies on this compound itself are not widely reported, the principle remains a cornerstone of medicinal chemistry. The differential binding of stereoisomers is often attributed to one isomer fitting more favorably into the binding site, allowing for optimal interactions with key residues, while the other isomer may experience steric clashes or be unable to form crucial bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. dergipark.org.tr By developing mathematical models, QSAR can predict the activity of novel compounds, thereby guiding the design and optimization of drug candidates. iomcworld.com

For pyrrole-based compounds, QSAR studies have been successfully employed. For example, a field-based QSAR (FB-QSAR) approach was used to design novel N-pyrrole carboxylic acid derivatives as COX-1 and COX-2 inhibitors. acs.orgnih.gov This study led to the identification of compounds with potent inhibitory activity. nih.gov The models often use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build the correlation.

In another study on 1,5-biaryl pyrrole derivatives, multiple linear regression (MLR) and principal component analysis (PCA) were used to develop QSAR models with good predictive ability for EP1 receptor antagonist activity. researchgate.net

The table below provides examples of QSAR applications in related compound series.

QSAR Method Compound Series Predicted Activity/Target Key Findings Reference
Field-Based QSAR (FB-QSAR)N-pyrrole carboxylic acid derivativesCOX-1/COX-2 inhibitionGuided the synthesis of potent inhibitors. acs.orgnih.gov
Multiple Linear Regression (MLR) & Principal Component Analysis (PCA)1,5-Biaryl pyrrole derivativesEP1 receptor antagonistsModels showed good predictive ability. researchgate.net
2D and 3D-QSAR3-phenoxybenzoylamino benzoic acid derivativesβ-ketoacyl-acyl carrier protein synthase III (FabH) inhibitorsIdentified critical physicochemical parameters for optimization. dergipark.org.tr

Applications of 3 1h Pyrrol 2 Yl Benzoic Acid in Chemical Biology and Materials Science

3-(1H-pyrrol-2-yl)benzoic acid as a Versatile Synthetic Building Block and Precursor

The this compound core structure is a valuable starting point for the synthesis of more complex molecules. cymitquimica.com Its bifunctional nature, possessing both a carboxylic acid group and a pyrrole (B145914) ring, allows for a variety of chemical modifications. The carboxylic acid can undergo esterification or amidation, while the pyrrole ring is amenable to electrophilic substitution and N-alkylation. This versatility makes it a key precursor in the construction of diverse molecular architectures. researchgate.netresearchgate.netfrontierspecialtychemicals.com

For instance, the pyrrole nitrogen can be functionalized, and the benzoic acid moiety can be coupled with other molecules to create larger, more complex structures. chemscene.com This has been demonstrated in the synthesis of various heterocyclic systems, including pyrrolo[1,2-a]indoles and other fused-ring structures with potential pharmacological applications. researchgate.net The ability to readily derivatize this compound underscores its importance as a fundamental building block in synthetic chemistry.

Design and Synthesis of Chemical Biology Probes Based on the this compound Scaffold

The structural framework of this compound is well-suited for the development of chemical biology probes. These probes are essential tools for studying biological processes in living systems. By attaching reporter groups, such as fluorescent tags or affinity labels, to the this compound scaffold, researchers can create molecules that can be used to visualize, track, and identify biological targets. ljmu.ac.ukfrontiersin.org

Exploration of this compound Analogs as Enzyme Inhibitors

A significant area of research has focused on the development of analogs of this compound as inhibitors of various enzymes implicated in disease. The diverse chemical space accessible from this scaffold has allowed for the design of potent and selective inhibitors for several key enzyme families.

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been utilized to develop kinase inhibitors. For example, derivatives incorporating a 3-(1H-pyrrol-2-yl)methylene-indolin-2-one structure have shown potent inhibitory activity against the proliferation of human lung adenocarcinoma epithelial cells. researchgate.net The pyrrolopyrazole core, which shares structural similarities with the this compound motif, is also a known feature of ATP-competitive kinase inhibitors. vulcanchem.com Furthermore, analogs based on a 3H-pyrazolo[4,3-f]quinoline scaffold have been developed as dual inhibitors of kinases like FLT3 and haspin, showing promise for the treatment of acute myeloid leukemia. nih.gov The carboxylic acid group in some of these analogs has been shown to be important for their kinase inhibitory activity. nih.gov

Cytosolic Phospholipase A2α (cPLA2α) Inhibitors

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators. tandfonline.com A series of 3-pyrrol-3-yl-3H-isobenzofuran-1-ones, derived from precursors related to this compound, have been synthesized and evaluated as cPLA2α inhibitors. nih.govtandfonline.com Several of these compounds demonstrated activity in both cell-based and isolated enzyme assays. tandfonline.comnih.gov Notably, the thiazolidine-2,4-dione substituted derivative was identified as a potent inhibitor with IC₅₀ values of 0.7 µM in a cellular assay and 7.3 µM in an isolated enzyme assay. nih.govtandfonline.comresearchgate.net Structure-activity relationship studies have indicated that the inhibitory mechanism of these compounds may involve both direct enzyme interaction and other cellular pathways. nih.govresearchgate.net Further research has also explored 3-(pyrrol-2-yl)propionic acids as inhibitors of cPLA2α-mediated arachidonic acid release. nih.gov

Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) Enzyme Inhibitors

Enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR) are crucial enzymes in bacteria and are validated targets for antimicrobial drug development. plos.orgnih.gov Analogs of this compound have been investigated as dual inhibitors of these enzymes. mdpi.com Specifically, a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate (B1203000) derivatives were designed and synthesized, showing promising antitubercular and antibacterial activities. plos.org Molecular docking studies suggest that these compounds bind effectively to the active sites of both InhA and DHFR. plos.orgresearchgate.net For instance, sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been shown to inhibit DHFR and InhA with IC₅₀ values of 12.3 µM and 8.7 µM, respectively. vulcanchem.com Furthermore, various pyrrolyl benzohydrazide (B10538) derivatives have demonstrated good activity against M. tuberculosis and other bacteria, with some compounds exhibiting potent dual enzyme inhibition. mdpi.comresearchgate.net

Compound SeriesTarget EnzymesNotable ActivityReference
2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoatesInhA and DHFRGood antitubercular and antibacterial activity plos.org
Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoateDHFR and InhAIC₅₀ values of 12.3 µM (DHFR) and 8.7 µM (InhA) vulcanchem.com
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazidesInhA and DHFRAppreciable action against both enzymes mdpi.com

Protein Tyrosine Phosphatase 1B (PTP 1B) Allosteric Inhibitors

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govresearchgate.net An analog of this compound, specifically 2-(2,5-dimethyl-pyrrol-1-yl)-5-hydroxy-benzoic acid (designated as P00058), has been identified as a novel allosteric inhibitor of PTP1B. protres.ru This compound binds to a site approximately 18 Å away from the active site, inducing significant conformational changes in the catalytic loop of the enzyme. protres.ru This allosteric inhibition mechanism offers a promising strategy for developing selective PTP1B inhibitors, potentially overcoming the challenges associated with targeting the highly conserved active site of phosphatases. nih.gov Other pyrrolo[2,3-c]azepine derivatives have also been designed and shown to be effective PTP1B inhibitors. researchgate.net

CompoundTargetMechanismKey FindingReference
2-(2,5-dimethyl-pyrrol-1-yl)-5-hydroxy-benzoic acid (P00058)PTP1BAllosteric InhibitionBinds to a novel allosteric site causing conformational changes in the active center. protres.ru
Pyrrolo[2,3-c]azepine derivativesPTP1BCompetitive InhibitionBiphenyl moiety enhances inhibitory potency. researchgate.net

Development of Novel Heterocyclic Scaffolds and Chemical Libraries for Biological Screening

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery, providing the structural foundation for chemical libraries aimed at identifying new biologically active agents. Pyrrole-containing compounds are frequently utilized in the synthesis of such libraries due to the pyrrole ring's ability to engage in various biological interactions and its synthetic tractability. scirp.orgorganic-chemistry.orgresearchgate.net The Paal-Knorr pyrrole synthesis is a commonly employed method for creating N-substituted pyrroles, which can then be further modified. organic-chemistry.orgosti.gov

While extensive libraries based specifically on the this compound scaffold are not widely documented, the general strategy of combining pyrrole and benzoic acid derivatives to generate diverse chemical libraries is well-established. For instance, libraries of N-acylpyrroles have been synthesized by condensing carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization. organic-chemistry.org Similarly, solid-phase synthesis techniques have been developed for the rapid generation of libraries of complex heterocyclic systems, including those derived from pyrroles. acs.org

Research has demonstrated the synthesis of various substituted pyrrole derivatives starting from components like 4-aminobenzoic acid, leading to compounds with potential biological activities, such as anti-cancer properties. researchgate.net In one study, a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives were synthesized from 4-aminobenzoic acid, with some compounds showing potent inhibitory activity against human lung adenocarcinoma cells. researchgate.net Another area of active research involves the synthesis of pyrrolyl hydrazones and their metal complexes, which have been evaluated for their antimycobacterial activities. tandfonline.com These examples underscore the utility of the pyrrole-benzoic acid framework in generating compounds for biological screening. The synthesis of novel substituted 3-benzoic acid derivatives has been explored as potential inhibitors for enzymes like dihydrofolate reductase from M. tuberculosis (MtDHFR). uef.fi

The following table summarizes examples of biologically active compounds derived from pyrrole and benzoic acid scaffolds.

Compound ClassStarting Materials/ScaffoldBiological Activity InvestigatedReference
3-Methylene-2-oxoindoline-5-carboxamides4-Aminobenzoic acidAnti-lung cancer researchgate.net
Pyrrolyl hydrazones4-(1H-pyrrol-1-yl)benzoic acid hydrazideAntimycobacterial tandfonline.com
Substituted 3-benzoic acid derivatives3-Benzoic acid scaffoldMtDHFR inhibition uef.fi
N-AcylpyrrolesCarboxylic acids and 2,4,4-trimethoxybutan-1-amineGeneral library synthesis organic-chemistry.org

Molecular Docking Studies for Ligand-Target Interactions and Binding Mode Elucidation

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein or enzyme. This method is crucial in drug discovery for elucidating structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors. For the class of pyrrole-benzoic acid derivatives, molecular docking has been instrumental in understanding their interactions with various biological targets.

Although specific docking studies on this compound are not prevalent in the literature, numerous studies on its isomers and derivatives provide valuable insights into the potential binding modes of this class of compounds. For example, docking studies have been performed on derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as potential dual inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR), enzymes crucial for bacterial survival. mdpi.comnih.gov These studies revealed that the compounds could bind to the active sites of these enzymes, with interactions often involving the pyrrole and benzoic acid moieties. mdpi.comnih.gov

In a study on N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides, molecular docking showed that these molecules could fit into the binding sites of enoyl ACP reductase and DHFR, with key hydrogen bonding and hydrophobic interactions stabilizing the ligand-protein complex. nih.gov The carbonyl group of the hydrazide linker and the pyrrole ring were often involved in these critical interactions. nih.gov

Similarly, docking studies on trisubstituted isoxazoles, which incorporate a pyrrole moiety, as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt) have demonstrated the importance of the pyrrole's hydrogen bond donating capacity in achieving high potency. nih.govresearchgate.net The pyrrole moiety was observed to form hydrogen bonds with the backbone carbonyls of specific amino acid residues in the allosteric binding site. nih.gov

The table below presents findings from molecular docking studies on compounds related to this compound, highlighting the target, key interactions, and the role of the pyrrole-benzoic acid scaffold.

Compound Class/DerivativeBiological TargetKey InteractionsRole of Scaffold ComponentsReference
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazidesEnoyl ACP Reductase and DHFRHydrogen bonds, hydrophobic interactionsPyrrole and benzoic acid moieties contribute to binding affinity. mdpi.comnih.gov
Trisubstituted isoxazoles with pyrrole moietyRORγt (allosteric site)Hydrogen bonding from pyrrole N-HPyrrole acts as a key hydrogen bond donor. nih.govresearchgate.net
3-Methylene-2-oxoindoline-5-carboxamidesMEK1/MEK2Not specified in detailScaffold for anti-cancer agents researchgate.net
Pyrrolyl hydrazonesNot specified in detailNot specified in detailScaffold for antimycobacterial agents tandfonline.com

Applications in Advanced Materials Science (e.g., Polymer Chemistry, Electronic Materials)

The pyrrole ring is a fundamental building block in the field of materials science, particularly in the synthesis of conducting polymers. Polypyrrole is a well-known intrinsically conducting polymer (ICP) valued for its high conductivity, environmental stability, and biocompatibility. nih.govmdpi.com The incorporation of functional groups, such as carboxylic acids, onto the pyrrole monomer can be used to tune the properties of the resulting polymer and to allow for further functionalization.

While there is a lack of specific literature on the application of this compound in advanced materials, the use of its isomers, such as pyrrole-3-carboxylic acid and pyrrole-2-carboxylic acid, is documented. For instance, poly(pyrrole-3-carboxylic acid) (PPyCOOH) has been synthesized and used to create nanoneedles with good photothermal performance for applications in photodynamic and photothermal cancer therapy. nih.gov The carboxylic acid groups on the polymer backbone are crucial as they provide sites for further modification and can influence the material's properties. nih.govmdpi.com

The enzymatic synthesis of poly(pyrrole-2-carboxylic acid) has been explored as an environmentally friendly method to produce polymer particles. rsc.org In the broader context of organic electronics, pyrrole-containing semiconducting materials have been investigated for use in organic photovoltaics and organic field-effect transistors. acs.org The electron-rich nature of the pyrrole ring makes it a desirable component in these materials. acs.org The conductivity of polypyrrole can be influenced by factors such as the preparation temperature and the choice of dopant. researchgate.net

The potential incorporation of a pyrrole-benzoic acid monomer like this compound into a polymer backbone could theoretically offer a combination of conductivity from the pyrrole units and functionality from the carboxylic acid groups. These functional groups could be used to improve solubility, facilitate covalent attachment to other molecules, or influence the self-assembly of the polymer chains. However, to date, the exploration of this compound in polymer chemistry and electronic materials remains a largely untapped area of research.

The following table lists some pyrrole-carboxylic acid derivatives and their documented applications in materials science.

Pyrrole DerivativeApplicationKey Properties/FunctionReference
Poly(pyrrole-3-carboxylic acid)Photothermal therapy, Drug deliveryGood photothermal performance, functionalizable carboxyl groups nih.gov
Poly(pyrrole-2-carboxylic acid)Enzymatically synthesized polymer particlesEnvironmentally friendly synthesis rsc.org
Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivativesOrganic electronics (OLEDs, OFETs)Tunable optical and electronic properties rsc.org

Future Research Directions and Emerging Paradigms for 3 1h Pyrrol 2 Yl Benzoic Acid

Advanced Retrosynthetic Strategies for Complex 3-(1H-pyrrol-2-yl)benzoic acid Derivatives

The synthesis of complex molecules based on the this compound core requires sophisticated and efficient synthetic planning. Modern retrosynthetic analysis moves beyond classical methods to incorporate robust, high-yield, and versatile reactions capable of introducing diverse functional groups. Future strategies will likely focus on late-stage functionalization and convergent syntheses to rapidly build libraries of complex derivatives.

Key synthetic reactions that are central to creating these derivatives include:

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are instrumental. acs.org For instance, coupling a boronic acid derivative of pyrrole (B145914) with a bromo-substituted benzoic acid ester (or vice versa) is a primary route to establishing the core aryl-pyrrole bond.

Condensation Reactions: The Knoevenagel condensation is employed for synthesizing derivatives where the pyrrole is linked to another ring system via a methylene (B1212753) bridge, such as in the creation of 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffolds. researchgate.net

Classical Pyrrole Synthesis: Methods like the Paal-Knorr synthesis, which involves reacting a 1,4-dicarbonyl compound with an amine, remain fundamental. researchgate.net A modern approach could involve reacting hexane-2,5-dione with a functionalized aminobenzoic acid ester. researchgate.net

Multi-component Reactions: Three-component Mannich-type syntheses can be used to generate complex methylene-substituted benzoic acid analogs in a single step. nih.gov

These advanced strategies enable the construction of a wide array of derivatives for screening and development.

Table 1: Advanced Synthetic Strategies for Pyrrole-Benzoic Acid Derivatives
Synthetic StrategyDescriptionKey Reagents/CatalystsApplication ExampleReference
Suzuki-Miyaura CouplingFormation of a C-C bond between a pyrrole-boronic acid and an aryl halide (or vice versa) to create the 2-arylpyrrole linkage.Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)Synthesis of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans. acs.org
Knoevenagel CondensationCondensation of a pyrrole-carbaldehyde with an active methylene compound, such as an oxoindoline derivative.Base catalyst (e.g., piperidine)Synthesis of 3-(1H-pyrrol-2-yl)methylene-indolin-2-one kinase inhibitors. researchgate.net
Paal-Knorr SynthesisCyclocondensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring.Hexane-2,5-dione, aminobenzoic acid derivativeSynthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. researchgate.net
Van Leusen ReactionReaction of an activated alkene with tosylmethyl isocyanide (TosMIC) to form the pyrrole ring.TosMIC, strong base (e.g., NaH)General synthesis of substituted pyrroles.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials and drug discovery. rsc.org For the this compound scaffold, these computational tools offer a paradigm shift from traditional trial-and-error discovery to predictive, rational design.

Future research will increasingly rely on AI/ML for:

Property Prediction: ML models can be trained on large datasets to predict the biological activity, toxicity, and physicochemical properties of novel derivatives before they are synthesized. rsc.org This allows researchers to prioritize candidates with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a particular biological target.

Structure-Activity Relationship (SAR) Analysis: AI can identify subtle and complex patterns in SAR data that may not be apparent to human researchers, guiding the next cycle of molecular design. mdpi.com

In Silico Screening and Docking: While not strictly AI, molecular docking studies are often a component of AI-driven workflows. These studies predict how a ligand binds to a protein's active site, providing insights into its mechanism of action. For example, in silico docking has been used to study the binding of indolin-2-one derivatives to kinase enzymes. researchgate.net

By integrating these computational approaches, the design-synthesize-test-analyze cycle can be significantly accelerated, reducing costs and improving the success rate of discovering new lead compounds. rsc.org

Exploration of Novel Biological Targets for this compound Scaffolds

Derivatives of the this compound scaffold have demonstrated activity against a diverse range of biological targets, highlighting the platform's therapeutic potential. Future research will focus on expanding this target space and developing more selective and potent agents.

Emerging and established targets for this class of compounds include:

Kinases: Many pyrrole-based structures act as kinase inhibitors. Targets include Cyclin-Dependent Kinases (CDKs) involved in cell cycle regulation, making them attractive for cancer therapy. researchgate.net Other targets like MEK1 in the RAF-MEK-ERK pathway and Epidermal Growth Factor Receptor (EGFR) are also being explored for cancer treatment. researchgate.net

Viral Proteins: The scaffold has been used to design inhibitors of HIV-1 entry. Specifically, derivatives have been developed to target the gp41 fusion protein, preventing the viral and cellular membranes from merging. acs.org

Bacterial Enzymes: With the rise of antimicrobial resistance, novel bacterial targets are crucial. Pyrrole derivatives have shown promise as antitubercular agents by targeting enzymes like enoyl-acyl carrier protein (ACP) reductase (InhA), dihydrofolate reductase (DHFR), and protein tyrosine phosphatase PtpA, which is essential for the virulence of Mycobacterium tuberculosis. mdpi.comnih.gov

Quorum Sensing Systems: Some pyrrole compounds can act as quorum sensing inhibitors, disrupting bacterial communication. This has been observed in Pseudomonas aeruginosa, offering a non-bactericidal approach to combatting infections. mdpi.com

Table 2: Investigated Biological Targets for Pyrrole-Benzoic Acid Scaffolds
Biological TargetTherapeutic AreaExample Derivative ClassMechanism/Role of TargetReference
Kinases (CDK, MEK1, EGFR)Oncology3-Methylene-2-oxoindoline derivativesRegulate cell division, proliferation, and signaling pathways. researchgate.net
HIV-1 gp41Antiviral (HIV)2-Aryl 5-(...methyl)furansMediates the fusion of viral and host cell membranes. acs.org
InhA, DHFRAntibacterial (Tuberculosis)Pyrrolyl-benzohydrazidesEssential enzymes in mycobacterial fatty acid and folate synthesis. nih.gov
Protein Tyrosine Phosphatase PtpAAntibacterial (Tuberculosis)3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acidA virulence factor that disrupts phagosome maturation in the host.
Quorum Sensing SystemsAntibacterial1H-Pyrrole-2,5-dicarboxylic acidRegulates bacterial virulence gene expression. mdpi.com

Development of Functional Materials and Nanomaterials Incorporating this compound

The unique electronic and structural properties of the this compound core make it an attractive building block for advanced functional materials and nanomaterials. The pyrrole moiety offers electron-rich characteristics, while the benzoic acid group provides a convenient anchor for binding to surfaces or integration into larger polymer structures.

Future research directions include:

Organic Electronics: Pyrrole derivatives are being investigated for use in optoelectronic materials and devices due to their promising optical properties. researchgate.net

Dye-Sensitized Solar Cells (DSSCs): Porphyrins, which are macrocycles built from pyrrole units, linked to benzoic acid have been synthesized for use as dyes in DSSCs. uokerbala.edu.iq The benzoic acid group serves to anchor the dye to a semiconductor anode like TiO₂, facilitating electron injection upon light absorption. uokerbala.edu.iq

Nanocomposites: These dye molecules can be integrated with nanomaterials such as graphene quantum dots (GQD) or cadmium ferrite (B1171679) (CdFe₂O₄) to create nanocomposite anodes with enhanced photoelectric conversion efficiency. uokerbala.edu.iq

Sensors: Platinum(II) complexes incorporating ligands structurally related to the pyrrole-benzoic acid scaffold have been shown to exhibit chromogenic and luminescent responses to acids. documentsdelivered.com This acid sensitivity, which results from the reversible protonation of the ligand, makes these materials potential candidates for chemical sensors. documentsdelivered.com

Photophysical and Optoelectronic Properties of this compound Derivatives

The conjugated π-system of the this compound scaffold is the source of its interesting photophysical properties. By modifying the substituents on either the pyrrole or the benzoic acid ring, these properties can be finely tuned for specific applications.

Key photophysical phenomena and future research interests include:

Fluorescence: Many derivatives are highly fluorescent, making them suitable for use as fluorescent probes and sensors. researchgate.netresearchgate.net Research focuses on creating derivatives with high quantum yields and photostability.

Solvatochromism: Many of these compounds exhibit positive solvatochromism, where their absorption and emission spectra shift to longer wavelengths (a red shift) as the polarity of the solvent increases. researchgate.net This sensitivity to the local environment can be exploited in probes designed to study microenvironments, such as within biological cells.

Charge-Transfer Characteristics: The electronic properties of these molecules often involve intramolecular charge transfer (ICT) upon photoexcitation. Platinum complexes based on similar ligands exhibit metal-to-ligand charge transfer (MLCT) bands in their absorption spectra, which are responsible for their color and emission properties. documentsdelivered.com These properties are fundamental to their use in optoelectronics and as photosensitizers. documentsdelivered.com

Table 3: Photophysical Properties of Related Pyrrole Derivatives
Compound ClassAbsorption Max (λ_abs)Emission Max (λ_em)Key PropertyPotential ApplicationReference
1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one260–349 nm400–485 nmPositive SolvatochromismFluorescent probe for microenvironments researchgate.net
Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one complexes380-500 nm (³MLCT band)~560 nmAcid-sensitive luminescenceLuminescent acid sensors documentsdelivered.com
2-(Benzo[b]thiophene-3-yl)pyrrolesNot specifiedNot specifiedEfficient fluorescenceOptoelectronic materials, fluorescent sensors researchgate.net

Mechanistic Investigations of Action at the Molecular Level

A deep understanding of how this compound derivatives interact with their biological targets at the molecular level is critical for rational drug design. Future research will continue to use a combination of structural biology (X-ray crystallography, cryo-EM), computational modeling, and biochemical assays to elucidate these mechanisms.

Key mechanistic insights from related compounds include:

Enzyme Inhibition via Active Site Binding: Many derivatives function by directly binding to the active site of an enzyme. The pyrrole ring, hydroxyl groups, and carboxylic acid groups can form specific hydrogen bonds and hydrophobic interactions with amino acid residues. For example, pyrrolyl benzamide (B126) derivatives inhibit the M. tuberculosis enzyme InhA through hydrogen bonding interactions. mdpi.com

Disruption of Protein-Protein Interactions: Some compounds work by physically blocking the conformational changes required for protein function. HIV-1 inhibitors based on a similar scaffold were designed to occupy a deep hydrophobic pocket on the gp41 trimer, preventing the protein from refolding and mediating membrane fusion. acs.org

Modulation of Enzyme Activity: The mechanism of action for a 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid derivative against M. tuberculosis involves inhibiting the protein tyrosine phosphatase PtpA. This inhibition disrupts the maturation of phagosomes, weakening the bacterium's ability to survive within host immune cells.

Dual-Target Inhibition: Some complex derivatives have been designed to inhibit two different enzymes simultaneously. This strategy can be more effective and less prone to resistance. For instance, certain pyrrole scaffolds were designed to concurrently block the RAF-MEK-ERK and PI3K-PDK1-AKT pathways in cancer cells. researchgate.net

These detailed mechanistic studies provide the atomic-level understanding needed to optimize lead compounds for increased potency, selectivity, and improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-pyrrol-2-yl)benzoic acid, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves coupling pyrrole derivatives with benzoic acid precursors. A common approach uses coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in solvents such as DMF or THF under nitrogen atmosphere. Yield optimization depends on reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for pyrrole:benzoic acid derivative), and purification via column chromatography using gradients of ethyl acetate/hexane . Side reactions, such as over-alkylation, can be minimized by controlling reaction time (<24 hrs) and using anhydrous conditions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (in DMSO-d6_6) resolve aromatic protons (δ 6.8–8.2 ppm) and carboxyl groups (δ 12.1 ppm). NOESY confirms spatial proximity of pyrrole and benzoic acid moieties .
  • X-Ray Crystallography : Single-crystal diffraction (Cu-Kα radiation) reveals planar geometry and π-π stacking distances (~3.5 Å), critical for understanding solid-state interactions .
  • FT-IR : Confirms carboxylic acid O-H stretches (2500–3300 cm1^{-1}) and C=O vibrations (~1680 cm1^{-1}) .

Q. How does the electronic structure of this compound influence its acidity and reactivity in aqueous solutions?

  • Methodological Answer : The compound’s pKa (~4.2) is determined by the electron-withdrawing effect of the pyrrole ring on the benzoic acid group. Computational studies (DFT/B3LYP/6-311+G(d,p)) show partial charge distribution: carboxyl oxygen (-0.72 e), pyrrole nitrogen (-0.35 e). Solvent effects (e.g., water vs. DMSO) alter proton dissociation kinetics, measurable via potentiometric titration .

Advanced Research Questions

Q. What strategies are effective for optimizing the regioselective functionalization of this compound without disrupting the pyrrole ring?

  • Methodological Answer : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at -78°C in THF enables selective C-5 substitution on the benzoic acid moiety. Protecting the pyrrole NH with a tert-butyloxycarbonyl (Boc) group prevents ring decomposition. Post-functionalization, deprotection with TFA/CH2_2Cl2_2 (1:4) restores the NH group .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, serum concentration) or pharmacokinetic factors (e.g., metabolic stability). Standardized protocols include:

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM.
  • Metabolic Profiling : Use liver microsomes to assess stability (e.g., t1/2_{1/2} < 2 hrs in human hepatocytes).
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays .

Q. What experimental and computational methods are suitable for analyzing π-π stacking interactions between this compound and aromatic drug targets?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH ~ -8.5 kcal/mol) for interactions with targets like COX-2.
  • Molecular Dynamics (MD) Simulations : AMBER forcefields model stacking distances (3.3–3.8 Å) and binding free energies (MM/PBSA ΔG ~ -10.2 kcal/mol).
  • Crystallographic Overlay Analysis : Compare with co-crystal structures of similar benzoic acid derivatives .

Q. What computational approaches (e.g., DFT, molecular docking) are recommended to model the electronic structure and ligand-target interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculates frontier orbitals (HOMO-LUMO gap ~4.1 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular Docking (AutoDock Vina) : Screen against protein databases (PDB) using Lamarckian genetic algorithms. Adjust grid boxes to cover active sites (e.g., 25 Å3^3 for kinases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.